

stability and storage conditions for 4-(Propoxycarbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(Propoxycarbonyl)phenylboronic acid

Cat. No.: B1592731

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An In-depth Technical Guide to the Stability and Storage of 4-(Propoxycarbonyl)phenylboronic acid

Introduction

4-(Propoxycarbonyl)phenylboronic acid is a vital building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its application is critical in the development of complex molecules within the pharmaceutical and materials science sectors. However, the inherent nature of the boronic acid functional group presents significant stability challenges that, if improperly managed, can lead to failed reactions, impurity generation, and irreproducible results. This guide provides an in-depth analysis of the factors governing the stability of **4-(Propoxycarbonyl)phenylboronic acid**, offering field-proven protocols for its optimal storage and handling to ensure its integrity from receipt to reaction.

Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount to its proper handling. The key properties of **4-(Propoxycarbonyl)phenylboronic acid** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ BO ₄	[1]
Molecular Weight	208.02 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	111 °C (for isopropoxy-derivative)	[1]
pKa	~8.5 (Estimated)	[2]
Solubility	Soluble in most polar organic solvents (e.g., Ether, Ethanol); poorly soluble in nonpolar hydrocarbons.[3]	

Note: Data for the closely related isopropoxycarbonyl and ethoxycarbonyl derivatives are used to provide a representative profile, as specific data for the n-propoxycarbonyl variant is limited. [1][4]

Core Stability Challenges: The Nature of Arylboronic Acids

The utility of arylboronic acids is intrinsically linked to their reactivity, which also makes them susceptible to degradation. For **4-(Propoxycarbonyl)phenylboronic acid**, two primary degradation pathways are of significant concern: protodeboronation and oxidative degradation. The presence of the electron-withdrawing propoxycarbonyl group influences the electron density on the aromatic ring and the Lewis acidity of the boron center, which in turn affects the kinetics of these degradation processes.[2][5]

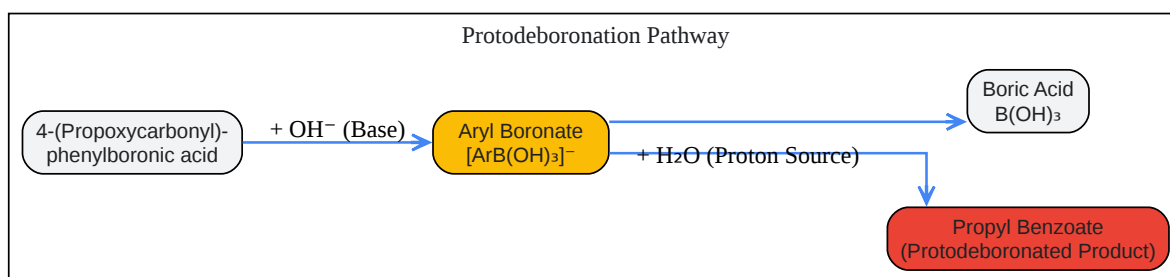
Primary Degradation Pathways

Protodeboronation: The Cleavage of the C–B Bond

Protodeboronation is a hydrolytic process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, converting the boronic acid into an undesired byproduct

(propyl benzoate in this case). This reaction is a frequent cause of yield loss in cross-coupling reactions.[6]

The mechanism is highly dependent on pH, with both acidic and basic conditions known to catalyze the reaction. For arylboronic acids bearing electron-withdrawing substituents, such as the propoxycarbonyl group, susceptibility to base-catalyzed protodeboronation is generally increased. The reaction proceeds through the formation of an anionic tetrahedral boronate intermediate, which is then protonated by water.[2]

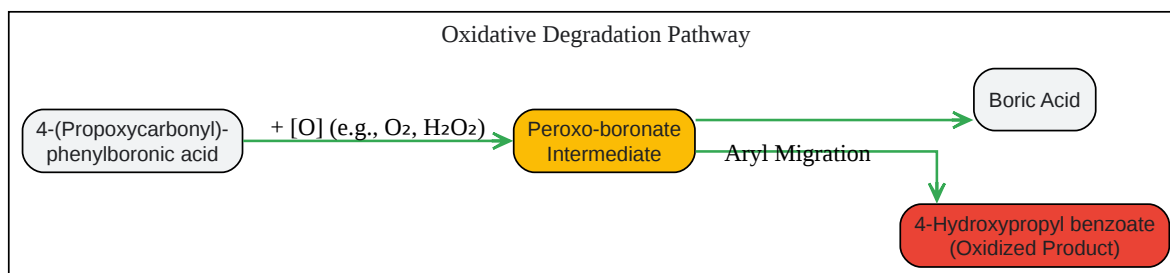


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Caption: Base-catalyzed protodeboronation of **4-(Propoxycarbonyl)phenylboronic acid**.

Oxidative Degradation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which converts the boronic acid moiety into a hydroxyl group, yielding a phenol. This process can be initiated by atmospheric oxygen or more potent reactive oxygen species (ROS) like hydrogen peroxide.[7] The resulting phenolic impurity, 4-hydroxypropyl benzoate, can complicate purification and downstream applications. The rate-limiting step is believed to be the migration of the aryl group from the boron to an oxygen atom.[7]



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Caption: Oxidative degradation pathway leading to a phenolic impurity.

Anhydride (Boroxine) Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. While this is often a reversible process upon exposure to water, the formation of boroxines can affect solubility and reactivity. Storing the compound under dry conditions minimizes boroxine formation.[3]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy to mitigate degradation and preserve the integrity of **4-(Propoxycarbonyl)phenylboronic acid**.

Storage Conditions

The primary goal of storage is to minimize exposure to the key degradation catalysts: moisture, oxygen, heat, and in some cases, light.

Parameter	Optimal Condition	Suboptimal (High Risk)	Rationale
Temperature	2–8 °C (Refrigerated)	Room Temperature or higher	Slows the kinetics of all degradation pathways.[8]
Atmosphere	Inert Gas (Argon, Nitrogen)	Air	Prevents oxidative degradation by atmospheric oxygen.
Moisture	Dry / Desiccated	Open to atmosphere (humidity)	Prevents hydrolysis and moisture-driven protodeboronation.
Container	Tightly Sealed, Opaque	Loosely capped, clear vial	Prevents moisture and air ingress; protects from potential light-induced degradation. [9]

Protocol for Handling and Solution Preparation

This protocol is designed to minimize exposure to deleterious conditions during routine laboratory use.

Objective: To accurately weigh the solid and prepare a stock solution with minimal degradation.

Materials:

- **4-(Propoxycarbonyl)phenylboronic acid**
- Spatula
- Weighing vessel
- Anhydrous solvent (e.g., Dioxane, THF, DMF)
- Inert gas source (Argon or Nitrogen)

- Syringes and needles
- Volumetric flask with a septum cap

Procedure:

- **Inert Atmosphere Preparation:** Before opening the main container, prepare a clean, dry weighing vessel and the volumetric flask. Purge the flask with inert gas for 2-3 minutes.
- **Equilibration:** Allow the container of the boronic acid to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
- **Weighing:** Briefly remove the container lid and quickly weigh the desired amount of powder into the vessel. Work efficiently to minimize exposure time to the atmosphere.
- **Transfer and Dissolution:** Immediately transfer the weighed solid to the pre-purged volumetric flask. Seal the flask with the septum cap.
- **Solvent Addition:** Add the anhydrous solvent via syringe through the septum. Swirl gently to dissolve the solid.
- **Storage of Solution:** If the solution is to be stored, flush the headspace of the flask with inert gas before sealing with parafilm and storing at 2–8 °C. Short-term storage is recommended; fresh solutions are always preferable.

Stability Testing and Purity Assessment

A self-validating workflow to assess the purity of a new or stored batch of boronic acid is essential for reproducible chemistry.

Protocol for a Simple Stability Study

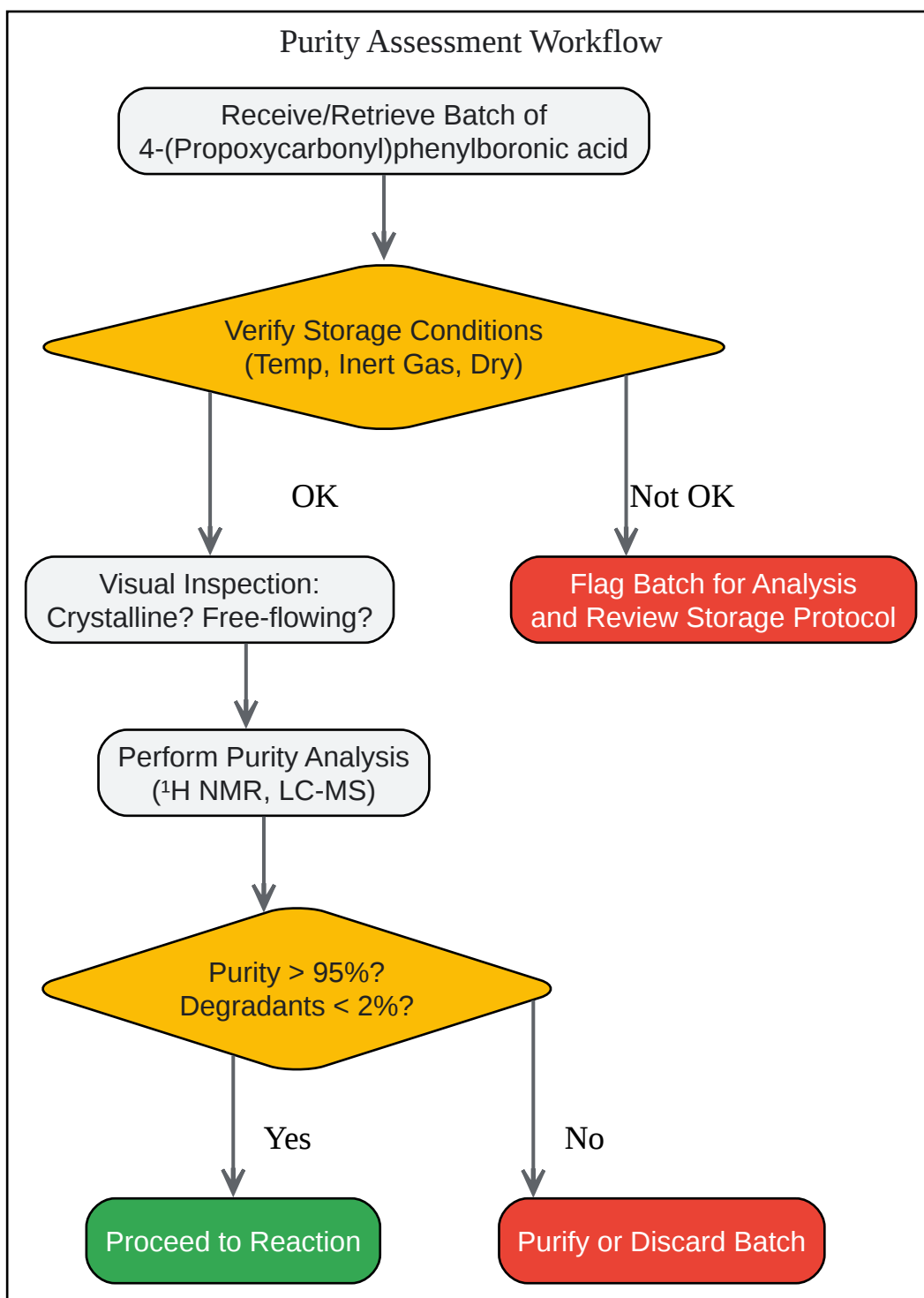
Objective: To determine the stability of the boronic acid under simulated reaction conditions (minus catalyst).

Methodology:

- Prepare a standard solution of **4-(Propoxycarbonyl)phenylboronic acid** in the reaction solvent (e.g., 0.1 M in Dioxane/Water).
- Add the base intended for the cross-coupling reaction (e.g., K_3PO_4 , CS_2CO_3).
- Heat the solution to the planned reaction temperature.
- Aliquot and Quench: At timed intervals (e.g., 0, 15 min, 1 hr, 4 hrs), withdraw an aliquot, quench with a mild acid (e.g., 1M HCl) to halt degradation, and dilute for analysis.
- Analyze by LC-MS or HPLC: Monitor the disappearance of the parent boronic acid peak and the appearance of the protodeboronated (propyl benzoate) and oxidized (4-hydroxypropyl benzoate) byproducts.
- Quantify: Calculate the percentage of remaining boronic acid at each time point to establish its half-life under those specific conditions.

Workflow for Compound Quality Control

This workflow ensures that the material used in a reaction meets the required purity standards.



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